5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester
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Overview
Description
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is a boronic acid derivative with the molecular formula C12H20BIN2O2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a boronic acid pinacol ester moiety attached to a pyrazole ring.
Scientific Research Applications
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
Future Directions
The future directions in the research and application of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester and similar compounds likely involve the development of more efficient synthesis methods, the exploration of new chemical reactions, and the investigation of their potential applications in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenylboronic acid
- 5-Bromo-1-isopropylpyrazole-4-boronic acid, pinacol ester
- 5-Chloro-1-isopropylpyrazole-4-boronic acid, pinacol ester
Uniqueness
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is unique due to the presence of the iodine atom, which can be selectively substituted, and the isopropyl group, which provides steric hindrance and influences the reactivity of the compound. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex biaryl structures.
Properties
IUPAC Name |
5-iodo-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVPJOAZMJIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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